6-cyclobutyl-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
6-cyclobutyl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-7(3-1)8-6-9-10-4-5-12(9)11-8/h4-7,11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDXHVOQINOJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC3=NC=CN3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole compound is a key structural unit for pharmaceutical, agrochemical, and material science applications. It has been reported to have diverse and very useful bioactivities. .
Mode of Action
The mode of action of this compound involves selective functionalization of the scaffold using a bromine/magnesium exchange, as well as regioselective magnesiations and zincations with 2,2,6,6-tetramethylpiperidyl bases, followed by trapping reactions with various electrophiles.
Biochemical Pathways
It’s known that the compound can interact with diverse target therapeutic molecules with a wide range of binding interaction possibilities.
Pharmacokinetics
It has been reported that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in a significantly improved solubility in aqueous media, which could potentially impact its bioavailability.
Action Environment
It’s known that the compound’s solubility in aqueous media is significantly improved, which could potentially be influenced by environmental factors such as pH and temperature.
Biochemical Analysis
Biochemical Properties
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with the 5-HT2A serotonin receptor, acting as a selective antagonist. This interaction is significant as it can modulate serotonin signaling pathways, which are involved in numerous physiological processes, including mood regulation, cognition, and perception. Additionally, this compound has been found to inhibit certain kinases, thereby affecting cell signaling pathways that regulate cell growth and differentiation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. Furthermore, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and survival. It also impacts cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the production and utilization of energy within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the 5-HT2A serotonin receptor, blocking its activity and thereby inhibiting serotonin signaling. Additionally, this compound inhibits the activity of certain kinases, leading to the disruption of cell signaling pathways that regulate cell growth and differentiation. This compound also modulates gene expression by affecting the activity of transcription factors, resulting in changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the specific experimental conditions. For instance, prolonged exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, long-term studies have indicated that this compound can lead to changes in gene expression and cellular metabolism, further influencing cell function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with significant effects occurring only above a certain dosage threshold.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. The metabolites of this compound can further interact with other metabolic enzymes, affecting metabolic flux and metabolite levels within the cell. Additionally, this compound has been shown to influence the activity of metabolic enzymes involved in energy production and utilization, thereby impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is taken up by cells through active transport mechanisms, involving specific transporters that facilitate its entry into the cell. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. Additionally, this compound can be distributed to various tissues through the bloodstream, where it can exert its effects on different cell types.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, this compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within specific subcellular compartments can influence its activity and function, affecting various cellular processes.
Biological Activity
6-Cyclobutyl-1H-imidazo[1,2-b]pyrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.
Synthesis and Structural Characteristics
The imidazo[1,2-b]pyrazole scaffold is notable for its ability to undergo selective functionalization, allowing for the development of various derivatives with enhanced biological properties. For example, recent studies have demonstrated methods for regioselective metalation and electrophilic trapping that enable the synthesis of functionalized variants of this scaffold . The introduction of cyclobutyl groups has been shown to improve solubility and potentially enhance biological activity compared to other substituents like indole .
Table 1: Summary of Synthetic Methods for this compound
Antimicrobial Properties
This compound derivatives have shown promising antimicrobial activity. For instance, compounds derived from this scaffold have been evaluated against Mycobacterium tuberculosis, demonstrating minimal inhibitory concentrations (MIC) in the range of 0.05–≤100 μg/mL. Notably, some derivatives exhibited activity significantly surpassing that of standard treatments like ethambutol .
Anti-Cancer Activity
Research has indicated that certain imidazo[1,2-b]pyrazole derivatives can induce apoptosis in cancer cell lines such as HL-60 cells. One study reported that a specific derivative led to a significant increase in cleaved caspase-3 levels in treated cells, indicating a caspase-dependent mechanism of apoptosis. The compound's efficacy was noted at nanomolar concentrations, highlighting its potential as an anti-cancer agent .
Anti-Inflammatory Effects
The anti-inflammatory properties of this compound derivatives have also been investigated. Some compounds showed selective inhibition of COX-2 over COX-1, which is critical for reducing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). For example, certain derivatives displayed IC50 values as low as 0.02–0.04 μM against COX-2, indicating strong anti-inflammatory potential .
Table 2: Biological Activity Overview
Case Study 1: Anti-Tubercular Activity
A series of imidazo[1,2-b]pyrazole derivatives were synthesized and evaluated for their anti-tubercular activity using the microplate Alamar Blue assay. The most potent compound (IPA-6) exhibited an MIC of 0.05 μg/mL, making it 125 times more effective than ethambutol. This study emphasizes the potential for developing new treatments for tuberculosis based on this scaffold .
Case Study 2: Apoptosis Induction in Cancer Cells
In another study focusing on the cytotoxic effects of imidazo[1,2-b]pyrazole derivatives on HL-60 cells, it was found that treatment with DU325 led to significant apoptosis through a caspase-dependent pathway. This finding suggests that modifications to the imidazo[1,2-b]pyrazole structure can enhance its therapeutic efficacy against leukemia and potentially other cancers .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research indicates that 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole exhibits significant anticancer properties. Several studies have demonstrated its ability to induce apoptosis in various cancer cell lines:
- Case Study 1 : In human acute myeloid leukemia (AML) cells (HL-60), treatment with this compound resulted in notable cellular differentiation and apoptosis, with key markers such as Bcl-xl and pAkt being upregulated.
- Case Study 2 : The compound induced apoptosis in MV-4-11 cells with IC50 values as low as 16.54 nM, indicating potent cytotoxicity.
| Cell Line | IC50 (nM) | Apoptotic Response |
|---|---|---|
| HL-60 | 32.25 | High |
| MOLT-4 | 27.24 | Moderate |
| MV-4-11 | 16.54 | Very High |
Anti-inflammatory Properties :
This compound has also shown promise in modulating inflammatory responses. Its derivatives inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in treating inflammatory diseases.
Enzyme Inhibition Studies
The compound acts as an inhibitor of several key enzymes involved in cancer progression and inflammation. Its mechanism of action includes:
- Inhibition of Kinases : Targeting specific kinases involved in cell signaling pathways.
- COX Inhibition : Demonstrated significant inhibitory activity against COX-2 with selectivity indices superior to standard anti-inflammatory drugs like celecoxib.
Comparative Analysis with Related Compounds
This compound can be compared with various similar compounds based on their structural characteristics and biological activities:
| Compound Type | Key Features | Applications |
|---|---|---|
| Indole Derivatives | Structural similarities; diverse activities | Anticancer, anti-inflammatory |
| Imidazo[2,1-b]thiazole Derivatives | Fused heterocyclic rings; antimicrobial properties | Antimicrobial agents |
| Imidazo[4,5-b]pyridine Derivatives | Pharmacological potential; drug development | Therapeutic agents |
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic and electrophilic substitutions at distinct positions, governed by electronic and steric factors:
Key Findings:
-
Regioselective Br/Mg-exchange at the 7-position enables functionalization with organometallic reagents (e.g., Grignard reagents), followed by trapping with electrophiles such as aldehydes or ketones .
-
Zincation with TMP-bases (e.g., TMP2Zn·MgCl2·2LiCl) facilitates regioselective substitution at the 6-position, yielding derivatives with aryl or alkyl groups .
Oxidation and Reduction
The imidazo[1,2-b]pyrazole core undergoes redox transformations under controlled conditions:
Oxidation:
-
Potassium permanganate (KMnO4) oxidizes the cyclobutyl group to a ketone or carboxylic acid derivative, depending on reaction conditions.
-
Chromium trioxide (CrO3) selectively oxidizes the C-7 position to form carbonyl-containing analogs.
Reduction:
-
Lithium aluminum hydride (LiAlH4) reduces nitrile groups to amines, enhancing solubility for biological applications.
-
Sodium borohydride (NaBH4) selectively reduces carbonyl groups without affecting the heterocyclic core.
Cyclization and Fragmentation
The scaffold participates in ring-forming and cleavage reactions:
Cyclization
-
Microwave-assisted GBB-3CR (Groebke–Blackburn–Bienaymé reaction) enables one-pot synthesis of polyfunctionalized derivatives, forming fused heterocycles in 10–60 minutes .
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Key Example: Reaction with aldehydes (e.g., 4-Me-C6H4CHO) and isocyanides yields 1,3-dihydro-2H-imidazol-2-ylidene derivatives with push–pull electronic properties .
Fragmentation
-
Metalation-induced pyrazole ring cleavage occurs at the 6-position using TMP2Zn·MgCl2·2LiCl, producing (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile dyes .
| Process | Reagents | Products | Applications |
|---|---|---|---|
| Cyclization | Aldehydes, isocyanides, MW | Fused heterocycles | Drug candidates |
| Fragmentation | TMP2Zn·MgCl2·2LiCl | Push–pull dyes | Optoelectronic materials |
Cross-Coupling Reactions
Palladium-catalyzed couplings enhance structural diversity:
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Suzuki–Miyaura coupling with aryl boronic acids introduces aryl groups at the 3-position .
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Buchwald–Hartwig amination forms C–N bonds for pharmacophore diversification .
Case Study:
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Coupling 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile with 4-fluorophenylboronic acid yielded a derivative with enhanced COX-2 inhibitory activity (IC50 = 0.02 μM) .
Comparative Reactivity and Solubility
Functionalization significantly alters physicochemical properties:
| Derivative | log D | Aqueous Solubility (mg/mL) | Key Modification |
|---|---|---|---|
| Parent compound | 2.1 | 0.15 | – |
| 7-Carboxamide | 1.3 | 1.8 | Improved hydrophilicity |
| 6-Aryl-substituted | 2.5 | 0.08 | Enhanced lipophilicity |
The 1H-imidazo[1,2-b]pyrazole scaffold demonstrates superior solubility (up to 1.8 mg/mL) compared to indole analogs (e.g., pruvanserin: 0.3 mg/mL), making it favorable for drug development .
Mechanistic Insights
Comparison with Similar Compounds
Anticancer Activity
Imidazo[1,2-b]pyrazole derivatives bearing substituents like phenyldiazenyl or thienyl groups exhibit potent anticancer activity. For example:
Anti-Inflammatory and Immunomodulatory Effects
Imidazo[1,2-b]pyrazole derivatives act as COX-2 inhibitors, with IC50 values in the nanomolar range (e.g., <100 nM for select compounds). The cyclobutyl group’s steric bulk may influence binding to the COX-2 active site, though this requires validation .
Structural and Functional Comparisons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole typically involves the following key steps:
Selective Functionalization of the Imidazo[1,2-b]pyrazole Scaffold:
The core scaffold is functionalized selectively using organometallic reagents. A common approach is the bromine/magnesium (Br/Mg) exchange reaction , which introduces a magnesium species at a specific position on the heterocyclic ring. This is followed by regioselective magnesiations and zincations using sterically hindered TMP-bases (2,2,6,6-tetramethylpiperidyl derivatives). These metalated intermediates are then reacted with various electrophiles to install desired substituents, including the cyclobutyl group at the 6-position.Use of TMP-Bases and Organometallic Reagents:
TMPMgCl·LiCl and TMP2Zn·MgCl2·2LiCl are used for controlled metalation at different positions on the ring, enabling stepwise functionalization. This strategy allows the introduction of multiple substituents in a regioselective manner with high yields.Trapping with Electrophiles:
After metalation, electrophiles such as alkyl halides, esters, or tosylates are added to trap the organometallic intermediates, leading to the formation of the 6-cyclobutyl substituted imidazo[1,2-b]pyrazole derivatives.Deprotection Steps:
Protective groups like SEM (2-(trimethylsilyl)ethoxymethyl) may be used to protect nitrogen atoms during the synthesis and are removed in the final steps to yield the target compound.Industrial Scale-Up Considerations:
Industrial production adapts these synthetic routes to larger scales, often employing continuous flow reactors and automated synthesis platforms to optimize yield, purity, and process efficiency.
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Br/Mg-exchange | iPrMgCl·LiCl, low temperature | Formation of magnesium intermediate |
| 2 | Regioselective magnesiation | TMPMgCl·LiCl | Metalation at specific ring positions |
| 3 | Zincation | TMP2Zn·MgCl2·2LiCl | Further selective metalation |
| 4 | Electrophilic trapping | Alkyl halides, esters, tosylates | Introduction of cyclobutyl and other groups |
| 5 | Deprotection | Acidic or fluoride ion treatment | Removal of protective groups |
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Organometallic Functionalization (Br/Mg-exchange, TMP-bases) | Stepwise selective metalation and electrophilic trapping | High regioselectivity, adaptable to scale-up | Requires sensitive reagents, multiple steps |
| One-Pot GBB Multicomponent Reaction | Microwave-assisted, uses multifunctional building blocks | Rapid synthesis, green chemistry compatible | May need optimization for cyclobutyl substitution |
| Industrial Production Techniques | Continuous flow reactors, automated platforms | Enhanced scalability and reproducibility | Process development required |
Q & A
Q. What are the primary synthetic routes for 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole?
The synthesis of this scaffold typically involves cyclocondensation or cycloaddition reactions. A key approach is the sequential one-pot protocol using hydrazine hydrate, aldehydes, and isocyanides, which enables rapid library generation . For cyclobutyl substitution, Br/Mg-exchange and TMP-base-mediated metalation (e.g., TMPMgCl·LiCl) allow selective functionalization at positions 2, 3, or 7 of the core structure . Prefunctionalization via bromination (using NBS) at position 7 facilitates subsequent regioselective modifications .
Q. How does the solubility of this compound compare to indole derivatives?
Compared to indole-based analogs (e.g., pruvanserin), the imidazo[1,2-b]pyrazole core reduces lipophilicity (logD) by 0.5–1.0 units, leading to a 2–3-fold increase in aqueous solubility (Table 1, ). This arises from the lower pKa (~7.3) of the NH group in the imidazo[1,2-b]pyrazole, which promotes deprotonation in physiological media, enhancing solubility and potentially improving bioavailability .
Q. What role does the core structure play in biological activity?
The imidazo[1,2-b]pyrazole scaffold contributes to dual hydrogen-bonding interactions and planar aromaticity , critical for binding to targets like COX-2 and 5-HT3 receptors. Structure-activity relationship (SAR) studies show that substituents at position 6 (e.g., cyclobutyl) modulate steric bulk and electron density, influencing receptor affinity and selectivity . Docking studies suggest the core mimics indole’s π-stacking but with improved metabolic stability due to reduced CYP450 oxidation .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of the imidazo[1,2-b]pyrazole scaffold?
Regioselectivity is achieved through:
- Br/Mg-exchange : Using iPrMgCl·LiCl to functionalize position 7 .
- TMP-base metalations : TMPMgCl·LiCl targets position 3, while TMP₂Zn·MgCl₂·2LiCl modifies position 2 .
- SEM-protection : Protects reactive sites during sequential modifications (e.g., bromination at position 7, followed by magnesiation at position 3) . These methods enable up to three distinct substitutions on the scaffold, essential for tuning pharmacological properties .
Q. How can researchers resolve contradictions in spectral data caused by tautomeric forms?
Tautomeric equilibria (e.g., 1H vs. 5H forms) complicate NMR interpretation. To address this:
Q. How to design derivatives for CNS targets like 5-HT3 receptors?
Key steps include:
- Tropanyl functionalization : Attach tropane or piperidine groups at position 6/7 to enhance blood-brain barrier penetration .
- In vitro affinity assays : Screen derivatives using radioligand binding assays (e.g., [³H]GR65630 for 5-HT3 receptors) .
- LogD optimization : Maintain logD < 2.5 to balance solubility and membrane permeability .
Q. What methods evaluate metabolic stability of imidazo[1,2-b]pyrazole derivatives?
- Cytochrome P450 assays : Incubate compounds with human liver microsomes (HLM) and quantify metabolite formation via LC-MS .
- Reactive metabolite screening : Use glutathione trapping to detect electrophilic intermediates .
- Half-life (t₁/₂) determination : Measure substrate depletion over time in HLM .
Q. How to address variability in logD measurements across studies?
Standardize protocols using:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
